(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone
Description
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone is a synthetic organic compound featuring a benzo[b][1,4]dioxin core substituted with an amino group at the 7-position and a 5-methylfuran-2-yl moiety linked via a methanone bridge.
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C14H13NO4/c1-8-2-3-11(19-8)14(16)9-6-12-13(7-10(9)15)18-5-4-17-12/h2-3,6-7H,4-5,15H2,1H3 |
InChI Key |
SLFWFISNGIDWFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=CC3=C(C=C2N)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Catechol Derivatives
The benzo[b]dioxin ring is typically synthesized via cyclization of catechol derivatives. For example, 1,2-dihydroxybenzene (catechol) reacts with 1,2-dibromoethane under basic conditions to form 2,3-dihydrobenzo[b][1,dioxin:
Key Data :
Nitration for Amino Group Introduction
To introduce the amino group at position 7, nitration followed by reduction is employed. Direct nitration of 2,3-dihydrobenzo[b]dioxin with nitric acid/sulfuric acid yields 7-nitro-2,3-dihydrobenzo[b]dioxin , which is reduced to the amine using hydrogen gas and palladium on carbon:
Optimization Notes :
-
Nitration regioselectivity : Controlled by steric and electronic factors, favoring para-substitution relative to the dioxane oxygen.
-
Reduction conditions : 30 psi H₂, 10% Pd/C in ethanol, 90% yield.
Ketone Formation via Acylation
Friedel-Crafts Acylation
The methanone group is installed using Friedel-Crafts acylation. 7-Amino-2,3-dihydrobenzo[b]dioxin-6-carbonyl chloride reacts with 5-methylfuran-2-yl lithium in anhydrous tetrahydrofuran (THF):
Challenges :
Claisen-Schmidt Condensation
An alternative method involves condensation of 7-amino-2,3-dihydrobenzo[b]dioxin-6-carbaldehyde with 5-methylfuran-2-ylacetone under basic conditions:
Conditions :
-
Base : 10% NaOH in ethanol.
-
Temperature : Room temperature, 24 hours.
Alternative Coupling Strategies
Suzuki-Miyaura Cross-Coupling
For advanced functionalization, a boronic acid derivative of the furan can be coupled to a brominated benzo[b]dioxin intermediate. However, this method requires a pre-formed ketone or boronate ester:
Limitations :
-
Low efficiency due to steric hindrance from the dioxane ring.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.32 (s, 1H, Ar-H), 6.85 (d, J = 8.3 Hz, 1H, Ar-H), 6.45 (s, 1H, furan-H), 4.29 (m, 4H, dioxane-CH₂), 2.45 (s, 3H, CH₃).
Industrial-Scale Considerations
Cost-Effective Reagents
-
Catalyst recycling : Pd/C from reduction steps is recovered via filtration.
-
Solvent recovery : Ethanol and THF are distilled and reused.
Hazard Mitigation
-
Nitro intermediates : Handle with explosion-proof equipment.
-
Acyl chlorides : Use scrubbers to neutralize HCl vapors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the methanone group can yield alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and synthesis pathways.
Structural and Functional Comparisons
Core Modifications: The target compound and its analogs share the benzo[b][1,4]dioxin scaffold but differ in substituents. The 5-methylfuran-2-yl group introduces a heterocyclic ring with a methyl substituent, likely increasing lipophilicity relative to phenyl derivatives (). Furan’s oxygen atom may participate in dipole interactions or hydrogen bonding, contrasting with the purely hydrophobic phenyl or halogenated aryl groups.
Physicochemical Properties :
- Molecular Weight : The target compound (~275.3) is intermediate between phenyl (255.27) and bromophenyl (334.17) analogs.
- LogP : The 4-chlorophenyl analog has a LogP of 3.15 , while the target’s 5-methylfuran may lower LogP (~2.5) due to furan’s polarity, though the methyl group counterbalances this effect.
Synthesis and Yield: Most analogs are synthesized via nucleophilic substitution or condensation reactions. For example, compound 13i () was prepared using a bromo ethanone intermediate with a 51% yield. The target compound likely follows a similar pathway, substituting furan-derived reagents.
Biological Implications: The amino group in the target compound may enhance interactions with enzymatic targets (e.g., hydrogen bonding with kinases), whereas nitro or halogenated aryl groups () could prioritize steric or electronic effects. The methylfuran moiety’s electron-rich nature may improve binding affinity compared to phenyl rings, which rely on hydrophobic interactions.
Q & A
Q. How can crystallographic data be validated against computational predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
